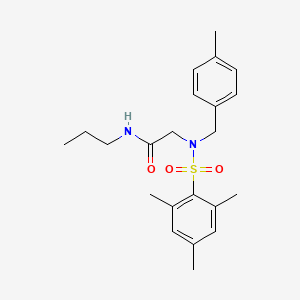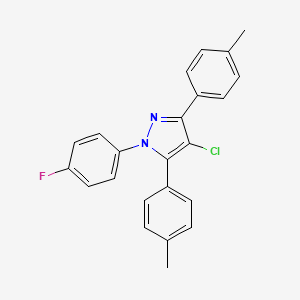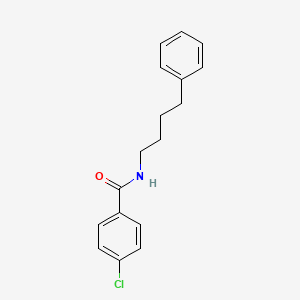
N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide
Vue d'ensemble
Description
N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide, also known as MS-PG, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MS-PG is a derivative of glycine, an amino acid that plays a crucial role in the human body. MS-PG has been synthesized and researched extensively in recent years, and
Mécanisme D'action
The mechanism of action of N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide is not fully understood, but it is believed to work through several pathways. N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications. N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide also activates the protein kinase C (PKC) pathway, which plays a role in cell growth and differentiation. Additionally, N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as to improve insulin sensitivity and glucose metabolism. N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide has also been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide in lab experiments is that it is relatively easy to synthesize and purify. It is also stable and can be stored for long periods of time. However, one limitation is that it is not yet fully understood how N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide works, and more research is needed to fully elucidate its mechanism of action.
Orientations Futures
There are several future directions for further research on N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide has also been studied for its potential use in treating diabetic complications, such as retinopathy and neuropathy. Additionally, more research is needed to fully understand the mechanism of action of N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide and to identify potential side effects and drug interactions.
Applications De Recherche Scientifique
N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, as well as anti-inflammatory, anti-cancer, and anti-diabetic properties. N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide has also been studied for its potential use in treating cardiovascular diseases, such as hypertension and heart failure.
Propriétés
IUPAC Name |
2-[(4-methylphenyl)methyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-6-11-23-21(25)15-24(14-20-9-7-16(2)8-10-20)28(26,27)22-18(4)12-17(3)13-19(22)5/h7-10,12-13H,6,11,14-15H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWTXROWHRLSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(CC1=CC=C(C=C1)C)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)methyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-propylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-N-phenyl-1,3-thiazol-2-amine](/img/structure/B4675271.png)
![ethyl 4-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4675280.png)
![2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-5-hydroxybenzoic acid](/img/structure/B4675285.png)

![1-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4675302.png)
![2-(4-bromo-2-methylphenoxy)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B4675309.png)

![2-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4675332.png)
![N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4675339.png)
![methyl 4-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4675345.png)
![N-[1-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B4675348.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4675355.png)

![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4675370.png)